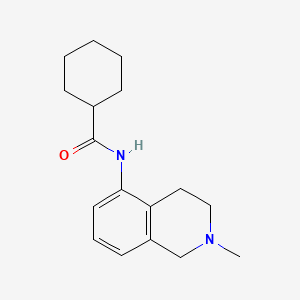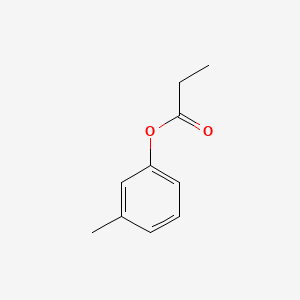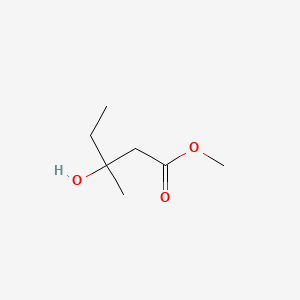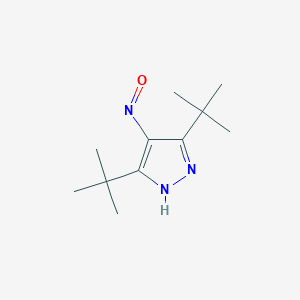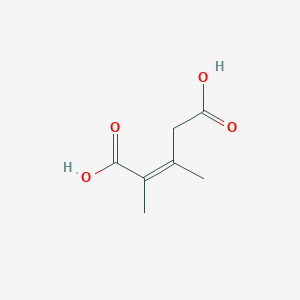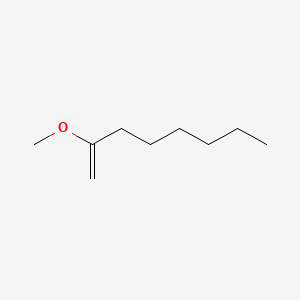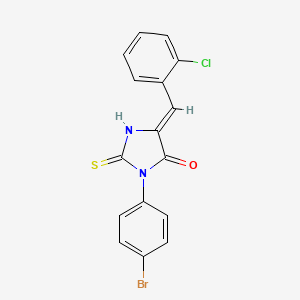
3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, chlorine, and sulfur atoms, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-chlorobenzylidene thiosemicarbazide under acidic conditions to form the intermediate. This intermediate is then cyclized to produce the final imidazolidinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with different functional groups replacing the halogens.
Scientific Research Applications
3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-((2-bromophenyl)methylene)-2-thioxo-4-imidazolidinone
- 3-(4-Fluorophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone
- 3-(4-Methylphenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone
Uniqueness
3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the thioxo group and imidazolidinone ring makes it a versatile compound for various applications.
Properties
CAS No. |
40747-64-6 |
|---|---|
Molecular Formula |
C16H10BrClN2OS |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H10BrClN2OS/c17-11-5-7-12(8-6-11)20-15(21)14(19-16(20)22)9-10-3-1-2-4-13(10)18/h1-9H,(H,19,22)/b14-9- |
InChI Key |
XIWMWFXIKLITMH-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
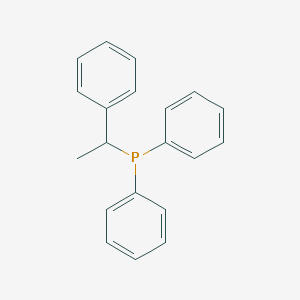
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
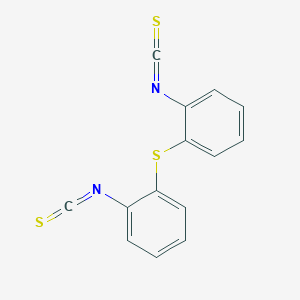

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)


